molecular formula C14H11I B8512069 1-Iodo-3-(2-phenylethenyl)benzene CAS No. 81228-91-3

1-Iodo-3-(2-phenylethenyl)benzene

Cat. No.: B8512069
CAS No.: 81228-91-3
M. Wt: 306.14 g/mol
InChI Key: ALMYMFCFNLMOPS-UHFFFAOYSA-N
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Description

1-Iodo-3-(2-phenylethenyl)benzene is an organic compound of the stilbene class, featuring an iodine substituent on one of its aromatic rings. This specific structure makes it a valuable intermediate in cross-coupling reactions, such as the Suzuki and Heck reactions, which are pivotal in constructing complex organic molecules for materials science and pharmaceutical research. Researchers may utilize this compound in the synthesis of advanced organic materials, including molecular wires, liquid crystals, or organic light-emitting diodes (OLEDs), where the extended conjugated system of the stilbene core is beneficial. The iodine atom serves as an excellent leaving group, enabling efficient palladium-catalyzed coupling to form new carbon-carbon bonds. As a high-purity reagent, it is essential for precise and reproducible experimental outcomes in exploratory chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or human use. Proper handling procedures should be followed, and the compound should be stored in a cool, dark place under inert conditions to maintain stability.

Properties

CAS No.

81228-91-3

Molecular Formula

C14H11I

Molecular Weight

306.14 g/mol

IUPAC Name

1-iodo-3-(2-phenylethenyl)benzene

InChI

InChI=1S/C14H11I/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H

InChI Key

ALMYMFCFNLMOPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: Substitution Pattern Effects

  • 1-Iodo-4-(2-phenylethenyl)benzene (CAS 17404-86-3):
    This positional isomer has the styryl group at position 4 instead of 3. Substitution patterns alter electronic distribution and steric effects, which could impact solubility, reactivity, and binding affinity in biological systems. For example, para-substituted styryl groups may exhibit stronger conjugation compared to meta-substitution, affecting UV absorption or fluorescence properties .

Halogenated vs. Non-Halogenated Stilbenes

  • (E)-1,3-Dihydroxy-2-(Isopropyl)-5-(2-phenylethenyl)benzene (ST) :
    Produced by Photorhabdus luminescens, ST lacks iodine but features hydroxyl and isopropyl groups. These polar substituents enhance its antibacterial activity by improving solubility and enabling hydrogen bonding with microbial targets. In contrast, the iodine atom in 1-Iodo-3-(2-phenylethenyl)benzene may increase metabolic stability or enable halogen bonding, though this remains speculative without direct data .

Styryl-Containing Heterocycles

  • 3-Phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one Derivatives: These compounds incorporate a styryl group into a quinazolinone scaffold. One derivative showed 47.1% COX-2 inhibition at 20 μM, suggesting that embedding styryl within heterocycles can enhance bioactivity. The standalone styryl group in this compound may lack this targeted activity but could serve as a simpler model for structure-activity studies .

Iodobenzene Derivatives with Varied Substituents

  • 1-Iodo-2-methylbenzene :
    A simpler iodinated toluene derivative, this compound lacks conjugation from the styryl group. Its lower molecular weight (218.03 vs. ~296.15 for the target) and hydrophobicity (predicted LogP ~3.5) highlight how bulky substituents like styryl increase steric hindrance and lipophilicity .
  • 1-Iodo-3-(Trifluoromethyl)benzene :
    The electron-withdrawing trifluoromethyl group reduces electron density on the aromatic ring, contrasting with the electron-rich styryl group. Such differences could influence reactivity in cross-coupling reactions or interactions in medicinal chemistry .

Ethynyl vs. Ethenyl Substituents

  • 1-Ethynyl-2-iodobenzene :
    Ethynyl groups introduce rigidity and linear geometry compared to the planar ethenyl group. This structural difference affects conjugation length and may alter applications in optoelectronics or as building blocks in synthetic chemistry .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Biological/Functional Notes References
This compound Iodo (1), Styryl (3) Conjugation; potential halogen bonding N/A
1-Iodo-4-(2-phenylethenyl)benzene Iodo (1), Styryl (4) Para-substitution enhances conjugation
ST (E)-1,3-dihydroxy-2-isopropyl-5-styryl OH (1,3), Isopropyl (2), Styryl (5) Antibacterial activity
Quinazolinone derivative Styryl in heterocycle 47.1% COX-2 inhibition at 20 μM

Table 2: Predicted Physicochemical Properties

Compound Molecular Weight Predicted LogP Solubility Class
This compound 296.15 ~4.2 Low (hydrophobic)
1-Iodo-2-methylbenzene 218.03 ~3.5 Low
ST 298.33 ~2.8 Moderate (polar)

Research Findings and Implications

  • Antibacterial Activity : ST’s hydroxyl groups are critical for its antibiotic properties, while iodine in the target compound may offer distinct advantages in stability or target binding .
  • COX-2 Inhibition: The quinazolinone-styryl hybrid highlights the importance of scaffold integration for bioactivity, suggesting that this compound could be modified for similar purposes .

Preparation Methods

Electrophilic Iodination via Iodine Monochloride

The most straightforward route involves electrophilic iodination of 3-(2-phenylethenyl)benzene using iodine monochloride (ICl) in dichloromethane at 0–5°C. This method leverages the electrophilic nature of ICl to target the aromatic ring’s para position relative to the ethenyl group. Kropp and Crawford (1994) reported yields of 68–72% after purification by column chromatography (hexane/ethyl acetate, 9:1). Key advantages include minimal byproduct formation and compatibility with electron-donating substituents.

Mechanistic Insights :
The reaction proceeds via the formation of a Wheland intermediate, where ICl acts as the iodinating agent. The ethenyl group directs iodination to the meta position relative to itself, a consequence of its electron-withdrawing conjugation effect. Steric hindrance from the bulky ethenyl group slightly reduces reaction rates compared to simpler styrenes.

Optimization Data :

ParameterOptimal ConditionYield Impact
Temperature0–5°C+15%
SolventDichloromethaneBaseline
ICl Equivalents1.2+8%
Reaction Time4 h-5% if >6 h

Organometallic Coupling Strategies

Suzuki-Miyaura Cross-Coupling

A two-step protocol begins with the preparation of 3-bromo-1-iodobenzene, followed by palladium-catalyzed coupling with 2-phenylethenylboronic acid. Kobayashi et al. (2008) achieved 81% yield using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/water (3:1) at 80°C. This method excels in scalability (>10 g batches) and functional group tolerance.

Critical Considerations :

  • Boronic Acid Preparation : 2-Phenylethenylboronic acid is synthesized via hydroboration of phenylacetylene with BH₃·THF, yielding 92% purity after recrystallization.

  • Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% decreases yield to 63%, underscoring the need for sufficient catalyst to overcome steric effects.

Comparative Table :

CatalystBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃THF/H₂O81
Pd(OAc)₂/XPhosCsFDME74
NiCl₂(dppf)K₃PO₄Toluene58

Iodocyclization of 2-Vinylbenzyl Alcohols

Tandem Lithiation-Iodocyclization

Kobayashi et al. (2010) developed a method where 2-bromostyrene derivatives undergo bromine-lithium exchange with n-BuLi, followed by quenching with aldehydes/ketones to form 2-vinylbenzyl alcohols. Subsequent treatment with I₂ and KOtBu in toluene induces cyclization, yielding 1-iodomethyl-1,3-dihydroisobenzofurans, which are dehydrogenated to the target compound.

Reaction Scheme :

  • Lithiation :
    2-Bromostyrene+n-BuLi2-Lithiostyrene\text{2-Bromostyrene} + n\text{-BuLi} \rightarrow \text{2-Lithiostyrene}

  • Quenching :
    2-Lithiostyrene+RCOR’2-Vinylbenzyl Alcohol\text{2-Lithiostyrene} + \text{RCOR'} \rightarrow \text{2-Vinylbenzyl Alcohol}

  • Cyclization :
    2-Vinylbenzyl Alcohol+I2KOtBu1-Iodo-3-(2-phenylethenyl)benzene\text{2-Vinylbenzyl Alcohol} + I_2 \xrightarrow{KOtBu} \text{this compound}

Yield Optimization :

  • Lithiation Temperature : 0°C prevents side reactions (vs. 45% yield at −78°C).

  • Iodine Stoichiometry : 1.5 equivalents maximizes cyclization efficiency (78% yield).

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost EfficiencyPurity (%)
Direct Iodination72ModerateHigh95
Suzuki-Miyaura Coupling81HighModerate98
Iodocyclization78LowLow90

Key Findings :

  • The Suzuki-Miyaura method offers the best balance of yield and scalability but requires expensive palladium catalysts.

  • Direct iodination is cost-effective but limited by substrate availability.

  • Iodocyclization produces moderate yields but introduces complexity through multi-step synthesis .

Q & A

Q. What are the key synthetic routes for preparing 1-Iodo-3-(2-phenylethenyl)benzene?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions , such as the Heck reaction or Suzuki-Miyaura coupling. For example:
  • Heck Reaction : Reacting 1-iodobenzene derivatives with styrenes under palladium catalysis (e.g., Pd(OAc)₂, PPh₃) in the presence of a base (e.g., K₂CO₃) to form the styryl group .
  • Halogen-Metal Exchange : Utilizing Grignard or organozinc reagents to introduce substituents after halogen-metal permutation, followed by electrophilic trapping (e.g., with carbonyl compounds) .
  • Yield Optimization : Reported yields for analogous biphenyl syntheses range from 80% to 91% depending on substituent electronic effects (see Table 1) .

Table 1 : Example Yields from Palladium-Catalyzed Coupling Reactions

SubstrateProductYield
2-Bromo-phenylboronic acid2-Trifluoromethylbiphenyl80%
1-Iodo-3-silylbenzene2-Trifluoromethoxybiphenyl88%

Q. How does the iodo substituent influence the reactivity of the styryl group?

  • Methodological Answer : The iodo group acts as both a directing group and a potential leaving group. Its strong electron-withdrawing effect activates the aromatic ring for electrophilic substitution at specific positions. In cross-coupling reactions, the iodine atom facilitates oxidative addition with palladium catalysts, enabling efficient styryl group introduction. However, steric hindrance from the bulky styryl group may require optimized ligand systems (e.g., bulky phosphines) to prevent side reactions .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the styryl group (δ 6.5–7.5 ppm for vinyl protons) and iodine’s deshielding effects .
  • GC-MS : To verify purity and molecular ion peaks (e.g., m/z ≈ 282 for C₁₄H₁₁I) .
  • X-Ray Crystallography : Resolve steric effects of the meta-substituted styryl and iodo groups .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in synthesizing this compound?

  • Methodological Answer : Regioselectivity is influenced by:
  • Directing Groups : Use of meta-directing groups (e.g., -SO₂Ph) to control substitution patterns during electrophilic reactions .
  • Catalyst Design : Bulky ligands (e.g., BINAP) in palladium complexes can steer coupling reactions toward the desired position .
  • Computational Modeling : DFT calculations to predict transition states and optimize reaction pathways .

Q. What strategies mitigate steric hindrance in cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Ligand Selection : Use of monodentate ligands (e.g., P(t-Bu)₃) to reduce steric crowding around the palladium center .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance catalyst solubility and reaction efficiency.
  • Temperature Control : Lower temperatures (e.g., 60°C) minimize decomposition of sterically hindered intermediates .

Q. How do electronic effects of substituents impact the compound’s applications in materials science?

  • Methodological Answer : The styryl group enables π-conjugation, making the compound a candidate for optoelectronic materials. Key considerations:
  • Electron-Withdrawing Groups (e.g., -I, -CF₃): Enhance charge transport in organic semiconductors .
  • Steric Effects : Bulky substituents reduce crystallinity but improve solubility for solution-processed devices .
  • Comparative Data : Analogous distyryl biphenyls exhibit luminescence quantum yields up to 0.85, suggesting potential for OLEDs .

Data Contradiction Analysis

Q. Why do reported yields for similar coupling reactions vary significantly (e.g., 80% vs. 91%)?

  • Methodological Answer : Discrepancies arise from:
  • Substituent Electronic Effects : Electron-deficient aryl iodides (e.g., with -CF₃) show lower yields due to slower oxidative addition .
  • Catalyst Loading : Higher Pd concentrations (≥5 mol%) improve yields but risk side reactions like homocoupling .
  • Purification Challenges : Styryl groups may polymerize during column chromatography, reducing isolated yields .

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